![molecular formula C9H11NO2 B11821891 N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine](/img/structure/B11821891.png)
N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine is a chemical compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . It is also known by its IUPAC name, 5-(2-methylcyclopropyl)-2-furaldehyde oxime . This compound is characterized by the presence of a furan ring substituted with a 2-methylcyclopropyl group and a hydroxylamine group.
Vorbereitungsmethoden
The synthesis of N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine typically involves the reaction of 5-(2-methylcyclopropyl)-2-furaldehyde with hydroxylamine hydrochloride in the presence of a base such as piperidine . The reaction is carried out in ethanol under reflux conditions for about 30 minutes. Upon cooling, the product precipitates out and can be filtered, dried, and recrystallized from ethanol to obtain the pure compound .
Analyse Chemischer Reaktionen
N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides
Wissenschaftliche Forschungsanwendungen
N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine can be compared with other similar compounds such as:
5-(2-methylcyclopropyl)-2-furaldehyde oxime: Similar structure but lacks the hydroxylamine group.
5-(4-nitrophenyl)furan-2-ylmethylidenehydroxylamine: Contains a nitrophenyl group instead of a methylcyclopropyl group.
5-(2-methylcyclopropyl)furan-2-ylmethylidenehydrazine: Contains a hydrazine group instead of a hydroxylamine group
This compound is unique due to its specific substitution pattern and the presence of both a furan ring and a hydroxylamine group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11NO2 |
---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(6)9-3-2-7(12-9)5-10-11/h2-3,5-6,8,11H,4H2,1H3 |
InChI-Schlüssel |
VZUDSGVZOPMZEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1C2=CC=C(O2)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.